molecular formula C9H11FN2O3 B8796406 5-Fluoro-N,2-dimethoxy-N-methylnicotinamide

5-Fluoro-N,2-dimethoxy-N-methylnicotinamide

Cat. No. B8796406
M. Wt: 214.19 g/mol
InChI Key: XIEZUVGDVZNZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-N,2-dimethoxy-N-methylnicotinamide is a useful research compound. Its molecular formula is C9H11FN2O3 and its molecular weight is 214.19 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C9H11FN2O3

Molecular Weight

214.19 g/mol

IUPAC Name

5-fluoro-N,2-dimethoxy-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C9H11FN2O3/c1-12(15-3)9(13)7-4-6(10)5-11-8(7)14-2/h4-5H,1-3H3

InChI Key

XIEZUVGDVZNZJY-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(N=CC(=C1)F)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-fluoro-2-methoxynicotinic acid (1 g, 5.8 mmol) in tetrahydrofuran (10 mL) was added 1,1′-carbonyldiimidazole (1.4 g, 8.77 mmol, 1.5 eq.) portionwise over a 5 min period. The resulting solution was stirred at room temperature for 20 min before adding O,N-Dimethyl-hydroxylamine hydrochloride (0.63 g, 6.43 mmol, 1.1 eq.) and then stirred for a further 72 hr. The resulting mixture was then partitioned between ethyl acetate (30 mL) and 2M aqueous hydrochloric acid (30 mL). The organic phase was washed with 1M aqueous sodium hydrogen carbonate (30 mL), followed by brine (30 mL) and then dried over magnesium sulphate. The resulting mixture was filtered and concentrated under reduced pressure to produce the title compound as a colourless oil (0.53 g, 43%). 1H NMR (400 MHz, CDCl3): δ ppm 3.36 (br. s., 3H) 3.55 (br. s., 3H) 3.97 (s, 3H) 7.33-7.44 (m, 1H) 8.06 (d, J=2.73 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
O,N-Dimethyl-hydroxylamine hydrochloride
Quantity
0.63 g
Type
reactant
Reaction Step Two
Yield
43%

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